molecular formula C13H20N2O B1524533 1-(4-Benzylmorpholin-2-yl)ethanamine CAS No. 1305117-43-4

1-(4-Benzylmorpholin-2-yl)ethanamine

Cat. No. B1524533
M. Wt: 220.31 g/mol
InChI Key: LKKXFOJWYTZUTH-UHFFFAOYSA-N
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Description

“1-(4-Benzylmorpholin-2-yl)ethanamine” is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The IUPAC name of this compound is 1-(4-benzyl-2-morpholinyl)ethanamine .


Molecular Structure Analysis

The molecular formula of “1-(4-Benzylmorpholin-2-yl)ethanamine” is C13H20N2O . The InChI code of this compound is 1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Benzylmorpholin-2-yl)ethanamine” is 220.31 g/mol . It is an oil at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds synthesized by condensation reactions involving ethanamines have shown promising antibacterial and antifungal activities. For example, a series of novel compounds synthesized from ethanamine derivatives demonstrated comparable or even slightly better antibacterial and antifungal activities against various strains than some standard medications like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

QSAR Analysis for H1-antihistamine Activity

Quantitative Structure-Activity Relationship (QSAR) analysis has been utilized to study the H1-antihistamine activity of thiazole and benzothiazole derivatives, including those structurally similar to 1-(4-Benzylmorpholin-2-yl)ethanamine. Such analyses help in understanding the relationship between chemical structure and biological activity, potentially guiding the development of new therapeutics (Brzezińska, Kośka, & Walczyński, 2003).

Photopolymerization

Compounds bearing a benzylmorpholine structure have been explored in the context of photopolymerization, where they act as photoinitiators or photoiniferters. Such compounds can undergo UV irradiation-induced decomposition to generate radicals necessary for initiating polymerization processes, which is crucial in the development of novel polymeric materials (Guillaneuf et al., 2010).

Safety And Hazards

The safety information for “1-(4-Benzylmorpholin-2-yl)ethanamine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKXFOJWYTZUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylmorpholin-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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